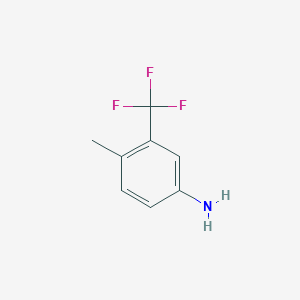

4-Methyl-3-(trifluoromethyl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N/c1-5-2-3-6(12)4-7(5)8(9,10)11/h2-4H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBCDCYFEJQHTTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372224 | |

| Record name | 4-Methyl-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65934-74-9 | |

| Record name | 4-Methyl-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-3-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Fluorinated Anilines in Modern Chemistry

An In-depth Technical Guide to 4-Methyl-3-(trifluoromethyl)aniline (CAS No. 65934-74-9)

In the landscape of contemporary drug discovery and material science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to profoundly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] this compound stands out as a critical building block in this domain. Its unique substitution pattern—an activating amino group, a methyl group, and a strongly electron-withdrawing trifluoromethyl group on an aromatic ring—makes it a versatile and highly sought-after intermediate for the synthesis of complex pharmaceutical agents and advanced materials.[1][3]

This guide provides a comprehensive technical overview of this compound, covering its fundamental properties, synthesis, handling, and applications, with a focus on its practical utility for researchers and development professionals.

Part 1: Core Chemical and Physical Properties

The precise identity and physical characteristics of a starting material are fundamental to its effective use in synthesis. The CAS number for this compound is 65934-74-9 .[4][5][6] Also known by its synonym, 3-(Trifluoromethyl)-4-methylaniline, its core properties are summarized below.[4][5] Understanding these parameters is crucial for designing reaction conditions, such as solvent selection and purification methods.

| Property | Value | Source(s) |

| CAS Number | 65934-74-9 | [4][6] |

| Molecular Formula | C₈H₈F₃N | [6][7] |

| Molecular Weight | 175.15 g/mol | [4][5][6] |

| Appearance | Colorless to yellow or orange clear liquid | [8] |

| Boiling Point | 204 °C (lit.) | [4][9][10] |

| Density | 1.220 g/mL at 25 °C (lit.) | [4][9][10] |

| Refractive Index (n20/D) | 1.490 (lit.) | [4][9][10] |

| Flash Point | 101.7 °C (215.1 °F) - closed cup | [4] |

| Solubility | Slightly soluble in DMSO and Methanol | [10] |

Part 2: Synthesis Pathway and Mechanism

The most prevalent and industrially viable method for preparing this compound involves a two-step process starting from 2-chlorotoluene, which is simple and utilizes readily available materials.[11]

-

Nitration: The process begins with the nitration of 2-(trifluoromethyl)toluene to yield 4-nitro-2-(trifluoromethyl)toluene.

-

Reduction: The nitro group of the intermediate is then reduced to an amine, yielding the final product. A common and effective method for this reduction is using iron powder in the presence of an acid, such as hydrochloric acid.[7][11]

The choice of iron/HCl for the reduction is a classic and cost-effective method (the Béchamp reduction) for converting aromatic nitro compounds to anilines. The reaction proceeds via a series of single-electron transfers from the iron metal, which is oxidized in the process. The acidic medium facilitates the protonation of the nitro group's oxygen atoms, which are subsequently eliminated as water.

Caption: General two-step synthesis of this compound.

Part 3: Applications in Drug Development and Chemical Synthesis

This compound is not typically an end-product but rather a crucial intermediate. The presence of the trifluoromethyl group makes it an attractive building block for creating active pharmaceutical ingredients (APIs) with enhanced properties.[1][3]

-

Scaffold for Kinase Inhibitors: This aniline has been utilized in the synthesis of potent pan-Bcr-Abl inhibitors, which are relevant for treating certain types of leukemia.[4][5] The aniline moiety provides a key attachment point for building more complex heterocyclic structures.

-

Intermediate for Carbamates: It serves as a starting reagent for producing compounds like tert-butyl 4-methyl-3-(trifluoromethyl)phenylcarbamate, a protected form of the aniline that can be used in multi-step syntheses where the amine needs to be unreactive during intermediate steps.[5][9]

-

General API Synthesis: The trifluoromethyl group is known to improve metabolic stability and bioavailability in drug candidates.[1] Therefore, anilines like this one are foundational in medicinal chemistry programs aimed at developing novel therapeutics for a range of diseases, including solid tumors.[3][12]

Caption: Role as a versatile intermediate in pharmaceutical synthesis.

Part 4: Detailed Experimental Protocol: Synthesis

This protocol describes the reduction of 4-nitro-2-(trifluoromethyl)toluene to this compound.

Objective: To synthesize this compound via iron-mediated reduction.

Materials:

-

4-nitro-2-(trifluoromethyl)toluene

-

Iron powder (fine grade)

-

Concentrated Hydrochloric Acid (36%)

-

Water (deionized)

-

Dichloromethane

-

Petroleum ether

-

Reaction vessel with overhead stirrer, condenser, and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reactor Setup: To a suitable reaction vessel, add 32g of iron powder, 150 mL of water, and 0.8 mL of 36% concentrated hydrochloric acid.[7][11]

-

Activation: Heat the mixture to 70°C and stir for 30 minutes. This step activates the iron surface.

-

Substrate Addition: Begin the dropwise addition of 40g of 4-nitro-2-(trifluoromethyl)toluene to the iron slurry. Maintain the internal temperature of the reaction.

-

Reaction & Monitoring: After the addition is complete, heat the mixture to reflux (approx. 100°C).[7] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 1:3 mixture of dichloromethane and petroleum ether as the mobile phase.[7]

-

Work-up: Once the reaction is complete (disappearance of the starting material spot on TLC), cool the mixture. Isolate the organic phase. If necessary, extract the aqueous phase with a suitable organic solvent like dichloromethane to recover all the product.

-

Purification: Distill off the water and solvent to obtain the crude product as an organic phase.[7] Further purification can be achieved through crystallization or distillation under reduced pressure to yield a pale yellow liquid.[7]

Part 5: Safety, Handling, and Storage

Proper handling of this compound is essential due to its hazardous properties. The compound is classified as an irritant and is harmful.[8][13]

| Safety Aspect | Guideline | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | [5] |

| Signal Word | Warning | [4][14] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4][14] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water. | [4][14] |

| Personal Protective Equipment (PPE) | Eyeshields (chemical safety goggles), protective gloves, and a NIOSH/MSHA approved respirator with a suitable filter (e.g., type ABEK) are required.[4][13] | [4][13] |

| First Aid | Inhalation: Move to fresh air.[13][15] Skin Contact: Wash off immediately with plenty of soap and water.[13] Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[13] | [13][15] |

| Storage | Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[13] Recommended storage is at 2-8°C, protected from light.[9][10] | [9][10][13][14] |

References

- Preparation method of 4-methyl-3-trifluoromethyl phenylamine.

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

-

This compound | C8H8F3N. PubChem. [Link]

-

One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]

- 3. ossila.com [ossila.com]

- 4. This compound 98 65934-74-9 [sigmaaldrich.com]

- 5. 4-甲基-3-(三氟甲基)苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound | 65934-74-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. This compound | 65934-74-9 [chemicalbook.com]

- 10. This compound CAS#: 65934-74-9 [m.chemicalbook.com]

- 11. CN106316864A - Preparation method of 4-methyl-3-trifluoromethyl phenylamine - Google Patents [patents.google.com]

- 12. jelsciences.com [jelsciences.com]

- 13. fishersci.com [fishersci.com]

- 14. echemi.com [echemi.com]

- 15. This compound(65934-74-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

4-Methyl-3-(trifluoromethyl)aniline molecular weight

An In-depth Technical Guide to 4-Methyl-3-(trifluoromethyl)aniline: Properties, Synthesis, and Applications in Modern Drug Development

Executive Summary

This compound is a substituted aniline that has emerged as a critical building block in medicinal chemistry and materials science. Its unique molecular architecture, featuring a trifluoromethyl (-CF3) group ortho to the amine and meta to a methyl group, imparts a distinct combination of electronic and lipophilic properties. These characteristics are highly sought after in the design of novel pharmaceuticals and advanced agrochemicals. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the basicity of the aniline nitrogen, while simultaneously enhancing metabolic stability and membrane permeability of derivative compounds—a cornerstone of modern drug design.[1][2][3] This guide provides an in-depth examination of the physicochemical properties, validated synthetic routes, and key applications of this versatile intermediate, tailored for researchers, chemists, and professionals in drug development.

Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity is the foundation of all subsequent research and application. This compound is systematically identified by several key descriptors.

1.1 Standard Identifiers

| Identifier | Value | Source(s) |

| Molecular Weight | 175.15 g/mol | [4][5][6] |

| Chemical Formula | C₈H₈F₃N | [4][5][6] |

| CAS Number | 65934-74-9 | [4][5][7] |

| IUPAC Name | This compound | [8] |

| Common Synonyms | 3-(Trifluoromethyl)-4-methylaniline, 5-Amino-2-methylbenzotrifluoride | [7][9] |

1.2 Molecular Structure

The spatial arrangement of the functional groups on the benzene ring is pivotal to the compound's reactivity and utility. The trifluoromethyl group's placement next to the amine functionality creates a specific electronic and steric environment that is leveraged in targeted synthesis.

Caption: Molecular structure of this compound.

Physicochemical Properties: The Influence of Fluorine

The trifluoromethyl group is a bioisostere for a methyl group but with profoundly different electronic properties. Its strong inductive effect (-I) lowers the pKa of the aniline nitrogen, making it a weaker base than its non-fluorinated analogs. This modulation is critical for tuning receptor binding interactions and reaction kinetics.

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow/orange liquid | [5][9] |

| Density | 1.220 g/mL at 25 °C | [7][10] |

| Boiling Point | 204 °C (lit.) | [1][10] |

| Flash Point | 101.7 °C (215.1 °F) - closed cup | [7] |

| Refractive Index | n20/D 1.490 (lit.) | [7][10] |

| pKa | 3.81 ± 0.10 (Predicted) | [11] |

The enhanced lipophilicity imparted by the -CF3 group is a key driver of its utility in drug development, often improving a molecule's ability to cross biological membranes.[1][3]

Core Applications in Drug Discovery and Agrochemicals

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its structure is found in numerous compounds investigated for a range of therapeutic areas and agricultural applications.

3.1 Pharmaceutical Intermediate The incorporation of the trifluoromethyl moiety is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[2] This compound serves as a crucial starting material for:

-

Anticancer Agents: It is a known precursor in the synthesis of Bicalutamide, a non-steroidal anti-androgen used in the treatment of prostate cancer.[10][11]

-

Anti-inflammatory Drugs: The unique electronic profile of the aniline makes it suitable for building complex heterocyclic systems with anti-inflammatory properties.[12]

-

Lipid-Lowering and Antiviral Compounds: Its derivatives are actively researched for their potential as antitumor and antiviral agents, where the trifluoromethyl group plays a role in enhancing efficacy.[12][13]

3.2 Agrochemical Synthesis In the agrochemical sector, the trifluoromethyl group contributes to the potency and stability of active ingredients.[1] This intermediate is used in the formulation of potent herbicides and insecticides, where enhanced lipophilicity can improve uptake by the target organism.[1][14]

Validated Synthetic Methodology

The most common and industrially viable synthesis of this compound involves a two-step process starting from 2-trifluoromethyl toluene.[12] This pathway is reliable, scalable, and utilizes readily available starting materials.

Caption: Common two-step synthesis pathway for this compound.

4.1 Experimental Protocol: Reduction of 4-Nitro-2-trifluoromethyl Toluene

This protocol describes the second, critical step of the synthesis: the reduction of the nitro intermediate. The use of iron in acidic media is a classic, cost-effective, and efficient method for nitro group reduction.

Causality: Iron metal acts as the reducing agent, being oxidized from Fe(0) to Fe(II)/Fe(III). The hydrochloric acid serves two purposes: it activates the iron surface and acts as a proton source for the formation of water from the oxygen atoms of the nitro group. The reaction is typically heated to ensure a reasonable reaction rate.

Step-by-Step Procedure:

-

Reactor Setup: To a suitable reaction vessel equipped with a mechanical stirrer, reflux condenser, and thermometer, add 32g of iron powder, 150 mL of water, and 0.8 mL of 36% concentrated hydrochloric acid.[6][12]

-

Activation: Heat the slurry to approximately 70°C and maintain this temperature for 30 minutes to activate the iron surface.[12]

-

Substrate Addition: Begin the dropwise addition of 40g of 4-nitro-2-trifluoromethyl toluene to the activated iron slurry. The addition should be controlled to manage the exothermic reaction.

-

Reaction and Monitoring: After the addition is complete, heat the mixture to reflux (approx. 100°C).[6] Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase such as 1:3 dichloromethane/petroleum ether.[6]

-

Workup and Isolation: Once the reaction is complete (disappearance of starting material by TLC), cool the mixture. The product, being an organic liquid, can be separated from the aqueous phase and iron salts.

-

Purification: The crude product can be purified by distillation or crystallization to yield a pale yellow liquid with a purity of >98%.[6]

Safety, Handling, and Storage

As with any active chemical reagent, proper handling procedures are mandatory to ensure laboratory safety.

5.1 Hazard Identification this compound is classified as a hazardous substance.

-

Health Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[9][15] It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][16]

5.2 Exposure Controls and Personal Protection A self-validating safety protocol involves consistent and correct use of Personal Protective Equipment (PPE).

-

Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[17]

-

Skin Protection: Wear impervious protective gloves and clothing to prevent skin contact.[17]

-

Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[9][16] If exposure limits may be exceeded, a NIOSH/MSHA approved respirator with an appropriate filter for organic vapors is required.[7][17]

5.3 Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[9][17] Wash hands thoroughly after handling.[16][17]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[17][18] Recommended storage is between 2-8°C, protected from light.[10][11] It is often stored under an inert gas atmosphere.[5]

Conclusion

This compound stands as a testament to the power of strategic fluorination in modern chemical design. Its well-defined physicochemical properties, driven by the influential trifluoromethyl group, make it an indispensable intermediate for developing next-generation pharmaceuticals and agrochemicals. A thorough understanding of its synthesis, reactivity, and handling protocols, as outlined in this guide, is essential for researchers aiming to leverage its unique attributes to solve complex chemical challenges.

References

-

Geshem. (n.d.). The Science Behind this compound: Properties and Applications. Retrieved from [Link]

-

Aaopen Global. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (2017). CN106316864A - Preparation method of 4-methyl-3-trifluoromethyl phenylamine.

-

Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-(Trifluoromethyl)aniline. Retrieved from [Link]

-

MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. jelsciences.com [jelsciences.com]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. This compound Supplier from Navi Mumbai [aaopenglobal.in]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound 98 65934-74-9 [sigmaaldrich.com]

- 8. This compound | C8H8F3N | CID 2737715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 65934-74-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. This compound | 65934-74-9 [chemicalbook.com]

- 11. This compound CAS#: 65934-74-9 [m.chemicalbook.com]

- 12. CN106316864A - Preparation method of 4-methyl-3-trifluoromethyl phenylamine - Google Patents [patents.google.com]

- 13. ossila.com [ossila.com]

- 14. nmnh.nationalmuseum.gov.ph [nmnh.nationalmuseum.gov.ph]

- 15. This compound | 65934-74-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 16. echemi.com [echemi.com]

- 17. fishersci.com [fishersci.com]

- 18. This compound(65934-74-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

A Comprehensive Technical Guide to the Physical Properties of 4-Methyl-3-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-3-(trifluoromethyl)aniline, a substituted aniline, is a key building block in the synthesis of a variety of organic molecules. Its unique combination of a methyl group and a trifluoromethyl group on the aniline ring imparts specific electronic and steric properties, making it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and specialty materials. An in-depth understanding of its physical properties is paramount for its effective use in synthesis, purification, and formulation. This guide provides a comprehensive overview of the known physical characteristics of this compound, details experimental protocols for their determination, and outlines essential safety and handling information.

Chemical Identity and Molecular Structure

-

Chemical Name: this compound

-

Synonyms: 3-(Trifluoromethyl)-4-methylaniline, 5-Amino-2-methylbenzotrifluoride[1]

-

CAS Number: 65934-74-9[2]

-

Molecular Formula: C₈H₈F₃N[1]

-

Molecular Weight: 175.15 g/mol [2]

-

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

The physical state and key physicochemical parameters of this compound are summarized in the table below. These properties are critical for designing reaction conditions, purification procedures, and for ensuring safe handling and storage.

| Property | Value | Source(s) |

| Physical State | Liquid at 20°C | [3] |

| Appearance | Colorless to Yellow to Orange clear liquid | [4] |

| Boiling Point | 204 °C (lit.) | [2][4][5] |

| 85-86 °C at 8 torr | [6] | |

| Melting Point | Below 20°C | Inferred from[3] |

| Density | 1.220 g/mL at 25 °C (lit.) | [2][5] |

| 1.240 g/cm³ at 20°C | [6] | |

| Refractive Index (n20/D) | 1.490 (lit.) | [2][5] |

| Flash Point | 101.7 °C (215.1 °F) - closed cup | |

| Solubility | Slightly soluble in DMSO and Methanol. | [7] |

Experimental Protocols for Physical Property Determination

For instances where specific physical property data is unavailable or requires verification, the following standardized experimental protocols are recommended.

Melting Point Determination

The melting point of a compound is a sensitive indicator of purity. For this compound, which is a liquid at room temperature, this protocol would be applicable if the compound were to be solidified at sub-ambient temperatures.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the solidified compound is introduced into a capillary tube, which is then sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.

-

Heating and Observation: The sample is heated at a slow, controlled rate (approximately 1-2°C per minute) as it approaches its melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded. This range is the melting point of the substance. A narrow melting point range is indicative of a pure compound.

Caption: Workflow for Melting Point Determination.

Solubility Determination

Quantitative solubility data is crucial for designing crystallization, extraction, and formulation processes.

Methodology: Gravimetric Method

-

Saturation: An excess amount of this compound is added to a known volume of the desired solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that the solvent is fully saturated with the solute.

-

Separation: A known volume of the saturated solution is carefully removed, ensuring that no undissolved solid is transferred.

-

Solvent Evaporation: The solvent is evaporated from the aliquot, leaving behind the dissolved solute.

-

Quantification: The mass of the remaining solute is determined, and the solubility is calculated and expressed in units such as g/100 mL or mg/mL.

Caption: Workflow for Gravimetric Solubility Determination.

Spectral Data

-

Infrared (IR) Spectroscopy: Expected to show characteristic peaks for N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methyl group (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and strong C-F stretching bands of the trifluoromethyl group (around 1100-1300 cm⁻¹).

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons (which may be broad), and the methyl protons. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the amine, methyl, and trifluoromethyl groups.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the fluorine atoms.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to minimize exposure.

Hazard Identification:

-

Causes skin irritation (H315)

-

Causes serious eye irritation (H319)

-

May cause respiratory irritation (H335)

Recommended Handling Precautions:

-

Use only in a well-ventilated area or under a chemical fume hood.[8]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8]

-

Wash hands thoroughly after handling.[8]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

First Aid Measures:

-

If on skin: Wash with plenty of water.[8]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[8]

-

In case of accidental ingestion or if irritation persists, seek immediate medical attention.

Conclusion

This technical guide has consolidated the available physical property data for this compound, providing a valuable resource for researchers and professionals in the chemical and pharmaceutical industries. While key physicochemical parameters have been presented, the guide also highlights the importance of experimental verification and provides robust protocols for determining melting point and solubility. Adherence to the outlined safety and handling procedures is essential when working with this compound. The information contained herein should facilitate the informed and safe use of this compound in its various applications.

References

-

This compound Supplier from Navi Mumbai - Aaopen Global. (URL: [Link])

Sources

- 1. This compound | 65934-74-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. 4-甲基-3-(三氟甲基)苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound Supplier from Navi Mumbai [aaopenglobal.in]

- 4. This compound | 65934-74-9 [chemicalbook.com]

- 5. This compound CAS#: 65934-74-9 [m.chemicalbook.com]

- 6. This compound(65934-74-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. 65934-74-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. byjus.com [byjus.com]

An In-Depth Technical Guide to 4-Methyl-3-(trifluoromethyl)aniline: Synthesis, Characterization, and Applications in Kinase Inhibitor Scaffolding

Introduction

4-Methyl-3-(trifluoromethyl)aniline, a substituted aniline derivative, serves as a critical and highly versatile building block in modern medicinal chemistry and fine chemical synthesis. Its strategic combination of a nucleophilic amino group, a methyl substituent, and an electron-withdrawing trifluoromethyl (CF₃) group imparts unique physicochemical properties that are masterfully exploited in the design of complex molecular architectures. This guide provides an in-depth technical overview of its synthesis, rigorous analytical characterization, and pivotal role as a foundational scaffold, particularly in the development of targeted cancer therapeutics known as tyrosine kinase inhibitors (TKIs). For researchers and drug development professionals, a thorough understanding of this intermediate is paramount for innovating the next generation of precision medicines.

Section 1: Physicochemical and Spectroscopic Properties

The unique substitution pattern on the aniline ring dictates the compound's reactivity and physical characteristics. The electron-withdrawing nature of the trifluoromethyl group decreases the basicity of the aniline nitrogen, a crucial consideration for reaction planning.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | |

| Synonym(s) | 5-Amino-2-methylbenzotrifluoride | [1] |

| CAS Number | 65934-74-9 | |

| Molecular Formula | C₈H₈F₃N | [2] |

| Molecular Weight | 175.15 g/mol | [2] |

| Appearance | Pale yellow liquid | [2] |

| Boiling Point | 204 °C (lit.) | [3] |

| Density | 1.220 g/mL at 25 °C (lit.) | [3] |

| Refractive Index (n20/D) | 1.490 (lit.) | [3] |

Spectroscopic Characterization: Structural confirmation is unequivocally established through a combination of spectroscopic methods. While a comprehensive spectral analysis is case-specific, typical data are summarized below.

Table 2: Typical Spectroscopic Data for Structural Confirmation

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to aromatic protons (typically in the δ 6.5-7.5 ppm range), a singlet for the methyl (CH₃) group (around δ 2.3 ppm), and a broad singlet for the amine (NH₂) protons. |

| ¹³C NMR | Resonances for aromatic carbons, the methyl carbon, and a characteristic quartet for the trifluoromethyl (CF₃) carbon due to C-F coupling. |

| IR Spectroscopy | Characteristic N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretches for aromatic and methyl groups, and strong C-F stretching bands (typically 1100-1350 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight (175.15 m/z) and predictable fragmentation patterns. |

Section 2: Synthesis and Purification

The most common and industrially scalable synthesis of this compound involves a two-step process starting from 2-chlorotoluene or a related toluene derivative. The key transformation is the reduction of a nitrated intermediate.[4]

Synthetic Workflow Diagram

Caption: A generalized two-step synthesis pathway for this compound.

Detailed Experimental Protocol: Reduction of 4-Nitro-2-(trifluoromethyl)toluene

This protocol is a representative example based on established chemical literature.[2][4] The choice of iron powder with an acid catalyst is a classic Béchamp reduction, valued for its cost-effectiveness and efficiency.

Materials:

-

4-Nitro-2-(trifluoromethyl)toluene

-

Iron powder (fine grade)

-

Concentrated Hydrochloric Acid (36%)

-

Water

-

Dichloromethane (for extraction)

-

Petroleum Ether (for chromatography)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate (drying agent)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and mechanical stirrer, add iron powder (e.g., 32 g), water (e.g., 150 mL), and a catalytic amount of concentrated hydrochloric acid (e.g., 0.8 mL).[2][4]

-

Activation: Heat the slurry to approximately 70°C and maintain this temperature for 30 minutes to activate the iron surface.

-

Substrate Addition: Begin the dropwise addition of 4-nitro-2-(trifluoromethyl)toluene (e.g., 40 g). The reaction is exothermic; control the addition rate to maintain a manageable reaction temperature.

-

Reflux: After the addition is complete, heat the mixture to reflux (approximately 100°C) to drive the reaction to completion.[2]

-

Reaction Monitoring (Causality): The progress of the reduction is critical. It is monitored by Thin Layer Chromatography (TLC). A sample of the reaction mixture is spotted on a TLC plate and eluted with a suitable solvent system (e.g., 1:3 dichloromethane/petroleum ether).[2] The disappearance of the starting nitro compound spot confirms the reaction's completion. This step prevents premature work-up and ensures maximum yield.

-

Work-up and Isolation: Upon completion, allow the mixture to cool. The product can often be isolated by steam distillation directly from the reaction mixture or by solvent extraction. For extraction, filter the reaction mixture to remove iron salts, then extract the aqueous filtrate with a solvent like dichloromethane.

-

Purification (Self-Validation): Combine the organic extracts and dry over an anhydrous drying agent (e.g., Na₂SO₄). Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product, a pale yellow liquid, is obtained.[2] For high-purity applications, such as in drug synthesis, further purification by vacuum distillation or column chromatography is essential. The purity is validated by HPLC, which should typically exceed 98%.[2]

Section 3: Core Application in Medicinal Chemistry: A Scaffold for Tyrosine Kinase Inhibitors (TKIs)

This compound is a cornerstone intermediate in the synthesis of several FDA-approved tyrosine kinase inhibitors, including Nilotinib, Sorafenib, and Regorafenib.[5][6][7] Its structure is not accidental but is rationally designed to fulfill specific roles in drug-target interactions.

-

The Aniline Nitrogen: Serves as the primary nucleophilic point for forming crucial amide or urea linkages, which are common pharmacophores for binding to the kinase hinge region.[8]

-

The Trifluoromethyl Group (CF₃): This highly lipophilic and electron-withdrawing group significantly enhances binding affinity, improves metabolic stability by blocking potential sites of oxidation, and can modulate the pKa of adjacent functional groups.

-

The Methyl Group (CH₃): Provides steric bulk and can be involved in beneficial van der Waals interactions within the target's binding pocket, fine-tuning selectivity and potency.

Case Study: Nilotinib and the BCR-ABL Signaling Pathway

Nilotinib (Tasigna®) is a potent inhibitor of the BCR-ABL kinase, the hallmark of Chronic Myeloid Leukemia (CML).[9][10] It was rationally designed based on the structure of its predecessor, imatinib, to overcome resistance.[11][12] The synthesis of Nilotinib directly employs this compound as a key building block to construct the core structure that binds to the ATP-binding site of the BCR-ABL protein.[5][8]

The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and inhibits apoptosis (programmed cell death) by activating a cascade of downstream signaling pathways.[13][14][15] Nilotinib functions by binding to the inactive conformation of the ABL kinase domain, preventing its autophosphorylation and subsequent activation.[11][16] This effectively shuts down the aberrant signaling, leading to the suppression of leukemic cell growth.[9]

BCR-ABL Signaling Pathway and Point of Nilotinib Inhibition

Caption: Nilotinib inhibits the constitutively active BCR-ABL kinase, blocking downstream pro-proliferative and anti-apoptotic pathways.[17][18]

Section 4: Safety, Handling, and Storage

As a chemical intermediate, this compound requires careful handling in a laboratory or industrial setting.

Table 3: GHS Hazard Information

| Hazard Class | GHS Classification | Precautionary Statement Codes |

| Skin Irritation | Category 2 | H315: Causes skin irritation.[19] |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation.[19] |

| Specific Target Organ Toxicity | Category 3 (Respiratory) | H335: May cause respiratory irritation.[19] |

| Acute Toxicity | Harmful | H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.[1][20] |

Handling Recommendations:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[19]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[21]

-

Avoid breathing dust, fumes, or vapors.[19] Wash hands and any exposed skin thoroughly after handling.[21]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[19][21]

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than a mere chemical intermediate; it is an enabling tool for modern drug discovery. Its well-defined synthesis, clear analytical profile, and strategically functionalized structure provide medicinal chemists with a reliable and potent building block. The successful development of life-saving kinase inhibitors like Nilotinib is a direct testament to the power of leveraging such precisely engineered molecular scaffolds. Continued exploration of this and related fluorinated anilines will undoubtedly pave the way for new therapeutic agents with enhanced efficacy, safety, and specificity.

References

-

Manley, P. W., Drueckes, P., Fendrich, G., Furet, P., Liebetanz, J., Martiny-Baron, G., Mestan, J., & Meyer, T. (2006). Nilotinib: a novel, selective tyrosine kinase inhibitor. American Society of Hematology. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Nilotinib Hydrochloride?. [Link]

-

Palandri, F., & Castagnetti, F. (2012). Molecular pathways: BCR-ABL. Clinical Cancer Research, 18(4), 923-928. [Link]

-

Pediatric Oncall. (n.d.). Nilotinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index. [Link]

-

National Center for Biotechnology Information. (n.d.). Nilotinib. PubChem Compound Summary for CID 644241. [Link]

-

Drugs.com. (n.d.). Nilotinib: Package Insert / Prescribing Information / MOA. [Link]

-

ResearchGate. (n.d.). Signaling pathways activated by BCR-ABL. [Link]

-

O'Hare, T., & Deininger, M. W. (2011). Molecular Pathways: BCR-ABL. Clinical Cancer Research, 17(8), 2057-2063. [Link]

-

Jalal, M. I., et al. (2022). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. International Journal of Molecular Sciences, 23(2), 936. [Link]

-

American Association for Cancer Research. (n.d.). Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant Philadelphia Chromosome-Positive Leukemia. [Link]

- Amala, K., Bhujanga Rao, A. K. S., Sreenivas, R., & Dubey, P. K. (2012). Research and Development of a Novel Process for Nilotinib: A Bcr-Abl Inhibitor. Asian Journal of Chemistry, 24(12), 5641-5644.

- Google Patents. (n.d.). WO2016187824A1 - Method of preparing nilotinib.

- Google Patents. (n.d.).

- Google Patents. (n.d.). CN106316864A - Preparation method of 4-methyl-3-trifluoromethyl phenylamine.

- Luo, Y., et al. (2010). Convenient Synthesis of Sorafenib and Its Derivatives.

-

The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]

- Google Patents. (n.d.). CN103724259A - Synthesis method for sorafenib.

-

Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. [Link]

-

Janezic, M., et al. (2012). New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. Molecules, 17(10), 12341-12356. [Link]

- Google Patents. (n.d.). US9790185B2 - Process for the preparation of regorafenib and its crystalline forms.

- Google Patents. (n.d.). WO2016005874A1 - Process for the preparation of regorafenib and its crystalline forms.

-

Sun, M., Wei, H., Ci, J., & Ji, M. (2009). Synthesis of Sorafenib. Chinese Pharmaceutical Journal, 44(5), 394-396. [Link]

-

JoVE. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (2023). A practical and efficient method for synthesis of sorafenib and regorafenib. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(Trifluoromethyl)aniline. PubChem Compound Summary for CID 9964. [Link]

-

Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

Chem-Impex. (n.d.). 4-(Trifluoromethyl)aniline. [Link]

Sources

- 1. This compound | 65934-74-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound CAS#: 65934-74-9 [m.chemicalbook.com]

- 4. CN106316864A - Preparation method of 4-methyl-3-trifluoromethyl phenylamine - Google Patents [patents.google.com]

- 5. Nilotinib synthesis - chemicalbook [chemicalbook.com]

- 6. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]

- 7. Regorafenib synthesis - chemicalbook [chemicalbook.com]

- 8. asianpubs.org [asianpubs.org]

- 9. What is the mechanism of Nilotinib Hydrochloride? [synapse.patsnap.com]

- 10. pediatriconcall.com [pediatriconcall.com]

- 11. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nilotinib | C28H22F3N7O | CID 644241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. drugs.com [drugs.com]

- 17. researchgate.net [researchgate.net]

- 18. aacrjournals.org [aacrjournals.org]

- 19. echemi.com [echemi.com]

- 20. assets.thermofisher.com [assets.thermofisher.com]

- 21. fishersci.com [fishersci.com]

A Spectroscopic Guide to 4-Methyl-3-(trifluoromethyl)aniline: Unveiling Molecular Structure for Advanced Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Methyl-3-(trifluoromethyl)aniline in Modern Chemistry

This compound, a substituted aniline, is a compound of significant interest in the fields of medicinal chemistry and materials science.[1] Its structural features, namely the electron-donating methyl group and the strongly electron-withdrawing trifluoromethyl group on the aniline scaffold, create a unique electronic environment that influences its reactivity and potential applications.[2] This guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, offering insights into its molecular structure and purity. Understanding the spectroscopic signature of this compound is paramount for its application as a building block in the synthesis of novel pharmaceuticals and advanced materials.

This technical guide will delve into the practical aspects of obtaining and interpreting key spectroscopic data, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By presenting both experimental data and detailed protocols, this document aims to equip researchers with the necessary knowledge to confidently identify and utilize this compound in their scientific endeavors.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound is foundational to understanding its spectroscopic properties. The arrangement of substituents on the benzene ring dictates the chemical environment of each atom, leading to a unique and identifiable spectroscopic fingerprint.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl protons.[3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.1-7.3 | m | 1H | Ar-H |

| ~6.7-6.9 | m | 2H | Ar-H |

| ~3.8 | br s | 2H | -NH₂ |

| ~2.3 | s | 3H | -CH₃ |

m = multiplet, br s = broad singlet, s = singlet

Interpretation of the ¹H NMR Spectrum

The aromatic region is expected to display complex multiplets due to the coupling between the non-equivalent aromatic protons. The amine protons typically appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water. The methyl protons will appear as a sharp singlet as there are no adjacent protons to couple with.

Experimental Protocol for ¹H NMR Spectroscopy

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound.

Materials:

-

This compound

-

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

-

NMR tube (5 mm)

-

Pasteur pipette

-

NMR spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of CDCl₃ containing TMS in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube to a height of approximately 4-5 cm.

-

Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Spectrometer Calibration: Lock the spectrometer on the deuterium signal of CDCl₃ and shim the magnetic field to achieve optimal homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters.[4] A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Data Analysis: Calibrate the spectrum by setting the TMS signal to 0.00 ppm. Integrate the signals and determine the chemical shifts and multiplicities of all peaks.

Caption: Workflow for acquiring a ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The presence of the trifluoromethyl group will cause the signal for the carbon to which it is attached to appear as a quartet due to ¹J-coupling with the three fluorine atoms.

| Chemical Shift (δ) ppm | Description |

| ~145 | Aromatic C-NH₂ |

| ~132 | Aromatic C-CH₃ |

| ~130 (q) | Aromatic C-CF₃ |

| ~125 (q) | -CF₃ |

| ~115-128 | Aromatic C-H |

| ~20 | -CH₃ |

q = quartet

Experimental Protocol for ¹³C NMR Spectroscopy

The protocol is similar to that for ¹H NMR, with adjustments to the spectrometer's acquisition parameters to observe the ¹³C nucleus. A proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each carbon (except for the carbon attached to the CF₃ group).[5]

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

Fluorine-19 NMR is a highly sensitive technique for the direct detection of fluorine atoms in a molecule.

Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum of this compound is expected to show a single sharp peak for the three equivalent fluorine atoms of the trifluoromethyl group.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -60 to -65 | s | -CF₃ |

s = singlet, referenced to CFCl₃[6]

Experimental Protocol for ¹⁹F NMR Spectroscopy

The sample preparation is the same as for ¹H NMR. The spectrometer is tuned to the ¹⁹F frequency, and a standard ¹⁹F NMR pulse sequence is used for acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Data

The IR spectrum of this compound, being a liquid at room temperature, can be obtained as a neat film.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, two bands | N-H stretching (primary amine) |

| 3000-2850 | Medium-Weak | C-H stretching (aromatic and aliphatic) |

| 1620-1580 | Strong | N-H bending (primary amine) |

| 1400-1000 | Strong | C-F stretching |

| 1335-1250 | Strong | C-N stretching (aromatic amine) |

Experimental Protocol for FT-IR Spectroscopy (Neat Liquid)

Objective: To obtain an FT-IR spectrum of liquid this compound.

Materials:

-

This compound

-

FT-IR spectrometer with a liquid sample holder (e.g., salt plates like NaCl or KBr, or an ATR accessory)

-

Pasteur pipette

Procedure:

-

Background Spectrum: Record a background spectrum of the empty sample holder to subtract atmospheric and instrumental interferences.[7]

-

Sample Application: Place a small drop of the liquid sample onto one of the salt plates and carefully place the second plate on top to create a thin film.[8] If using an ATR accessory, place a drop directly onto the crystal.[9]

-

Data Acquisition: Place the sample holder in the FT-IR spectrometer and acquire the spectrum.[10]

-

Data Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational modes of the functional groups in the molecule.

Caption: Workflow for acquiring an FT-IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrum Data

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) and characteristic fragment ions.

| m/z | Predicted Identity |

| 175 | [M]⁺ |

| 156 | [M - F]⁺ |

| 106 | [M - CF₃]⁺ |

Experimental Protocol for GC-MS

Objective: To obtain the mass spectrum of this compound and determine its molecular weight and fragmentation pattern.

Materials:

-

This compound

-

A suitable volatile solvent (e.g., dichloromethane or methanol)

-

GC-MS instrument

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., ~100 ppm) in a volatile solvent.[11]

-

Instrument Setup: Set the GC oven temperature program, injector temperature, and carrier gas flow rate.[12][13][14] Set the MS parameters, including the ionization mode (EI) and mass range.

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

Separation and Detection: The sample is vaporized and separated on the GC column before entering the mass spectrometer for ionization and detection.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and MS provides a comprehensive understanding of its molecular structure. The data and protocols presented in this guide serve as a valuable resource for researchers, enabling accurate identification and quality assessment of this important chemical intermediate. A thorough understanding of these spectroscopic techniques is essential for advancing research and development in fields that utilize this versatile compound.

References

-

Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

Aaopen Global. (n.d.). This compound Supplier from Navi Mumbai. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, March 22). Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

-

ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?. Retrieved from [Link]

-

MDPI. (2022, November 25). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Retrieved from [Link]

-

Supporting Information. (n.d.). General Comments. Retrieved from [Link]

-

Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]

-

MDPI. (2022, November 21). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Amines. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)aniline. Retrieved from [Link]

-

MDPI. (n.d.). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Methyl-N,N-bis([3-(trifluoromethyl)phenyl]methyl)aniline - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

PMC. (2023, May 2). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Nitro-3-(trifluoromethyl)aniline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Chloro-3-(trifluoromethyl)aniline - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). NMR SPECTRA OF AROMATIC AMINES AND AMIDES-I. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Nitro-3-(trifluoromethyl)aniline - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). Benzenamine, 4-(trifluoromethyl)-. Retrieved from [Link]

-

Automated Topology Builder. (n.d.). 4-(Trifluoromethyl)aniline. Retrieved from [Link]

Sources

- 1. This compound Supplier from Navi Mumbai [aaopenglobal.in]

- 2. rsc.org [rsc.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. colorado.edu [colorado.edu]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. researchgate.net [researchgate.net]

- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Methyl-3-(trifluoromethyl)aniline

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Methyl-3-(trifluoromethyl)aniline. This document is designed for researchers, scientists, and professionals in drug development, offering a detailed interpretation of the spectral data, the underlying chemical principles, and a standardized protocol for spectrum acquisition. By examining the interplay of the electron-donating amino and methyl groups with the strongly electron-withdrawing trifluoromethyl group, this guide elucidates the structural information encoded within the ¹H NMR spectrum. While a publicly available, fully assigned high-resolution spectrum with detailed coupling constants is not readily accessible, this guide presents a robust prediction and interpretation based on spectral data from analogous compounds and established principles of NMR spectroscopy.

Introduction: The Structural Significance of this compound

This compound is a substituted aniline derivative of significant interest in medicinal chemistry and materials science.[1] The strategic placement of a methyl group, an amino group, and a trifluoromethyl group on the benzene ring creates a unique electronic and steric environment. The amino group is a strong electron-donating group, while the methyl group is a weaker electron-donating group. In contrast, the trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms.[2][3] This electronic tug-of-war profoundly influences the chemical reactivity and intermolecular interactions of the molecule, making ¹H NMR spectroscopy an indispensable tool for its structural verification and for studying its behavior in different chemical environments.

This guide will delve into the intricacies of the ¹H NMR spectrum of this molecule, providing a proton-by-proton analysis of the expected chemical shifts, multiplicities, and coupling constants.

Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the three aromatic protons, the two amine protons, and the three methyl protons. The analysis is based on data from analogous compounds, including 4-fluoro-3-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline, and the known effects of substituents on aromatic chemical shifts.[4][5]

Predicted Spectral Data

The predicted ¹H NMR spectral data in a standard solvent like Chloroform-d (CDCl₃) is summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-5 | ~7.15 | Doublet | J ≈ 8.0 Hz | 1H |

| H-2 | ~6.90 | Singlet (broad) | - | 1H |

| H-6 | ~6.75 | Doublet of doublets | J ≈ 8.0, 2.0 Hz | 1H |

| -NH₂ | ~3.70 | Broad Singlet | - | 2H |

| -CH₃ | ~2.25 | Singlet | - | 3H |

Detailed Signal Analysis

-

Aromatic Protons (H-2, H-5, and H-6):

-

H-5: This proton is ortho to the electron-donating methyl group and meta to the electron-withdrawing trifluoromethyl group and the electron-donating amino group. The deshielding effect of the trifluoromethyl group is expected to be dominant, placing this signal the furthest downfield among the aromatic protons, appearing as a doublet due to coupling with H-6.

-

H-2: This proton is ortho to the strongly electron-donating amino group and ortho to the electron-withdrawing trifluoromethyl group. The opposing effects of these groups are anticipated to result in an intermediate chemical shift. Due to the small meta coupling to H-6 and potential long-range coupling to the CF₃ group, this signal may appear as a broadened singlet.

-

H-6: This proton is ortho to the amino group and meta to both the methyl and trifluoromethyl groups. The strong shielding effect of the amino group will shift this proton significantly upfield. It is expected to appear as a doublet of doublets due to ortho coupling with H-5 and a smaller meta coupling with H-2.

-

-

Amine Protons (-NH₂):

-

The protons of the amino group typically appear as a broad singlet. The chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. The signal's broadness is a result of quadrupole broadening from the ¹⁴N nucleus and chemical exchange.

-

-

Methyl Protons (-CH₃):

-

The three protons of the methyl group are chemically equivalent and are not coupled to any other protons, thus they will appear as a sharp singlet in the upfield region of the spectrum.

-

The logical relationship for the assignment of the aromatic protons is illustrated in the following diagram:

Caption: Factors influencing the chemical shifts of aromatic protons.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To ensure the acquisition of a high-quality, reproducible ¹H NMR spectrum, the following protocol is recommended.

Sample Preparation

-

Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound. For studies involving hydrogen bonding, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

-

Sample Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the spectrum to the residual solvent peak.

Spectrometer Setup and Data Acquisition

The following workflow outlines the key steps for setting up an NMR experiment.

Caption: Workflow for NMR data acquisition.

-

Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent.

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.

-

Tuning and Matching: The NMR probe is tuned to the correct frequency and the impedance is matched to that of the transmitter and receiver for maximum signal-to-noise.

-

Acquisition Parameters:

-

Pulse Angle: A 30-45° pulse angle is typically used for routine spectra to allow for a shorter relaxation delay.

-

Spectral Width: A spectral width of 12-16 ppm is generally sufficient.

-

Acquisition Time: An acquisition time of 2-4 seconds provides adequate resolution.

-

Relaxation Delay: A delay of 1-2 seconds between scans is usually sufficient.

-

Number of Scans: 16 to 64 scans are typically averaged to improve the signal-to-noise ratio.

-

Data Processing

-

Fourier Transform: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing: The spectrum is phased to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Integration: The relative areas under the peaks are determined to quantify the number of protons giving rise to each signal.

-

Peak Picking and Referencing: The chemical shifts of the peaks are identified and referenced to TMS or the residual solvent peak.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information that is critical for its unambiguous identification and for understanding its chemical properties. The predictable and well-resolved signals of the aromatic, amine, and methyl protons, governed by the electronic effects of the various substituents, make ¹H NMR an invaluable analytical technique for researchers working with this and related molecules. This guide provides a foundational understanding and a practical framework for the acquisition and interpretation of this important spectral data.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020, March 13). 1H NMR of 4-Methylanisole. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. 1 The 1 H NMR chemical shift values (d ppm) of aniline and.... Retrieved from [Link]

Sources

- 1. This compound | C8H8F3N | CID 2737715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Fluoro-3-(trifluoromethyl)aniline(2357-47-3) 1H NMR [m.chemicalbook.com]

- 5. 3-Aminobenzotrifluoride(98-16-8) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to the 13C NMR Spectroscopy of 4-Methyl-3-(trifluoromethyl)aniline

Abstract

This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy of 4-Methyl-3-(trifluoromethyl)aniline, a key intermediate in pharmaceutical and agrochemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical principles, a detailed experimental protocol, and a thorough interpretation of the expected 13C NMR spectrum. By examining the interplay of the amino, methyl, and trifluoromethyl substituents on the aniline ring, this guide elucidates the structural information that can be gleaned from the 13C NMR spectrum, including chemical shifts and carbon-fluorine coupling constants.

Introduction: The Significance of this compound

This compound, with CAS number 65934-74-9, is a substituted aniline that serves as a crucial building block in the synthesis of a variety of more complex molecules[1][2]. Its utility is particularly notable in the development of novel pharmaceutical agents and agrochemicals, where the trifluoromethyl group can enhance metabolic stability and binding affinity[3].

Given its importance, unambiguous structural characterization is paramount. 13C NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the carbon skeleton of the molecule. This guide will delve into the theoretical underpinnings of the 13C NMR spectrum of this compound and provide a practical framework for its acquisition and interpretation.

Theoretical Analysis of the 13C NMR Spectrum

The 13C NMR spectrum of this compound is dictated by the electronic environment of each carbon atom, which is in turn influenced by the nature of the substituents on the aromatic ring: the electron-donating amino (-NH2) and methyl (-CH3) groups, and the strongly electron-withdrawing trifluoromethyl (-CF3) group.

Substituent Effects on Aromatic Chemical Shifts

The chemical shifts of the aromatic carbons in substituted benzenes can be predicted by considering the additive effects of each substituent. The amino group is a strong activating group, donating electron density to the ring through resonance, primarily at the ortho and para positions. This increased electron density leads to greater shielding and a consequent upfield shift (lower ppm) of these carbons. Conversely, the methyl group is a weak activating group, donating electron density through hyperconjugation. The trifluoromethyl group is a powerful deactivating group due to the strong inductive effect of the fluorine atoms, which withdraws electron density from the ring, causing a downfield shift (higher ppm) of the attached and nearby carbons.

Predicted Chemical Shifts and Assignments

Based on the interplay of these substituent effects and analysis of similar compounds, a predicted 13C NMR spectrum of this compound can be constructed. The carbon atoms are numbered as follows for clarity:

Figure 1: Numbering scheme for the carbon atoms of this compound.

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Prediction | Expected Multiplicity (due to C-F Coupling) |

| C1 | ~145-150 | Attached to the strongly electron-donating -NH2 group, but also influenced by the electron-withdrawing -CF3 group in the meta position. | Singlet or small doublet |

| C2 | ~115-120 | Ortho to the -NH2 group (shielding) and meta to the -CH3 group. | Doublet |

| C3 | ~128-133 | Attached to the strongly electron-withdrawing -CF3 group, leading to a significant downfield shift. | Quartet |

| C4 | ~125-130 | Attached to the weakly electron-donating -CH3 group and para to the -NH2 group. | Singlet or small doublet |

| C5 | ~120-125 | Meta to the -NH2 group and ortho to the -CH3 group. | Doublet |

| C6 | ~110-115 | Ortho to the -NH2 group (strong shielding) and influenced by the neighboring -CF3 group. | Doublet |

| -CF3 | ~120-125 | The carbon of the trifluoromethyl group itself. | Quartet (1JCF) |

| -CH3 | ~15-20 | Typical chemical shift for a methyl group attached to an aromatic ring. | Singlet or small quartet |

Carbon-Fluorine (C-F) Coupling

A key feature of the 13C NMR spectrum of fluorinated compounds is the presence of through-bond J-coupling between carbon and fluorine atoms. This results in the splitting of carbon signals into multiplets.

-

One-bond coupling (¹JCF): The signal for the carbon of the -CF3 group will be split into a quartet (1:3:3:1 intensity ratio) due to coupling with the three equivalent fluorine atoms. The ¹JCF coupling constant is typically large, in the range of 250-300 Hz.

-

Two-bond coupling (²JCF): The carbon atom directly attached to the -CF3 group (C3) will also be split into a quartet, though with a smaller coupling constant (typically 20-40 Hz).

-

Three-bond coupling (³JCF): Carbons two bonds away from the -CF3 group (C2 and C4) will exhibit smaller doublet or multiplet splitting (typically 2-10 Hz).

-

Long-range coupling (>³JCF): Coupling over more than three bonds is also possible but often with very small coupling constants that may not be fully resolved.

Experimental Protocol for 13C NMR Acquisition

Acquiring a high-quality 13C NMR spectrum of this compound requires careful consideration of the properties of the molecule, particularly the presence of fluorine and the quaternary carbons.

Figure 2: A generalized workflow for the acquisition and processing of the 13C NMR spectrum.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 20-50 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6), in a clean, dry vial. The choice of solvent can slightly influence chemical shifts.

-

Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Spectrometer Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent to ensure field stability.

-

Shim the magnetic field to achieve optimal homogeneity, which is crucial for resolving small coupling constants.

-

Tune and match the 13C and 1H probe channels for maximum sensitivity.

-

-

Data Acquisition:

-

Select a standard proton-decoupled 13C NMR pulse sequence (e.g., zgpg30 on a Bruker spectrometer).

-

Set the spectral width to encompass the expected range of chemical shifts (e.g., 0 to 200 ppm).

-

Due to the low natural abundance of 13C and the presence of quaternary carbons and signal splitting from fluorine, a sufficient number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Set an appropriate relaxation delay (D1) of 2-5 seconds to allow for full relaxation of the quaternary carbons.

-

Initiate data acquisition.

-

-

Data Processing:

-

Apply an exponential multiplication function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

-

Perform a Fourier Transform to convert the FID into the frequency domain spectrum.

-

Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Reference the spectrum by setting the TMS peak to 0.0 ppm.

-

Peak pick the signals and measure their chemical shifts and any observable coupling constants.

-

Interpretation of a Predicted Spectrum

A simulated 13C NMR spectrum of this compound would exhibit eight distinct signals, corresponding to the eight carbon atoms in the molecule. The aromatic region (110-150 ppm) would contain six of these signals, with the remaining two for the -CF3 and -CH3 carbons appearing at their characteristic chemical shifts.

The most prominent features would be the quartet for the -CF3 carbon, with its large ¹JCF coupling, and the quartet for the C3 carbon, with a smaller ²JCF coupling. The other aromatic carbons would appear as singlets or small multiplets depending on the resolution and the magnitude of the long-range C-F coupling. The -CH3 carbon would appear as a sharp singlet in the upfield region of the spectrum.

Conclusion